molecular formula C22H32O2 B12401133 (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

Cat. No.: B12401133
M. Wt: 328.5 g/mol
InChI Key: DTFQQAANPRPMBC-DEVSCXNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by its multiple chiral centers and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction can yield diols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and aromatic rings play a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol apart from similar compounds is its specific arrangement of methyl groups and hydroxyl functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol

InChI

InChI=1S/C22H32O2/c1-13-11-15(23)19(24)14-12-17-21(4)9-6-8-20(2,3)16(21)7-10-22(17,5)18(13)14/h11,16-17,23-24H,6-10,12H2,1-5H3/t16-,17+,21-,22+/m0/s1

InChI Key

DTFQQAANPRPMBC-DEVSCXNHSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CCCC4(C)C)C)C)O)O

Canonical SMILES

CC1=CC(=C(C2=C1C3(CCC4C(CCCC4(C3C2)C)(C)C)C)O)O

Origin of Product

United States

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